

An In-Depth Technical Guide to Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenoxydiphenylphosphine*

Cat. No.: *B080858*

[Get Quote](#)

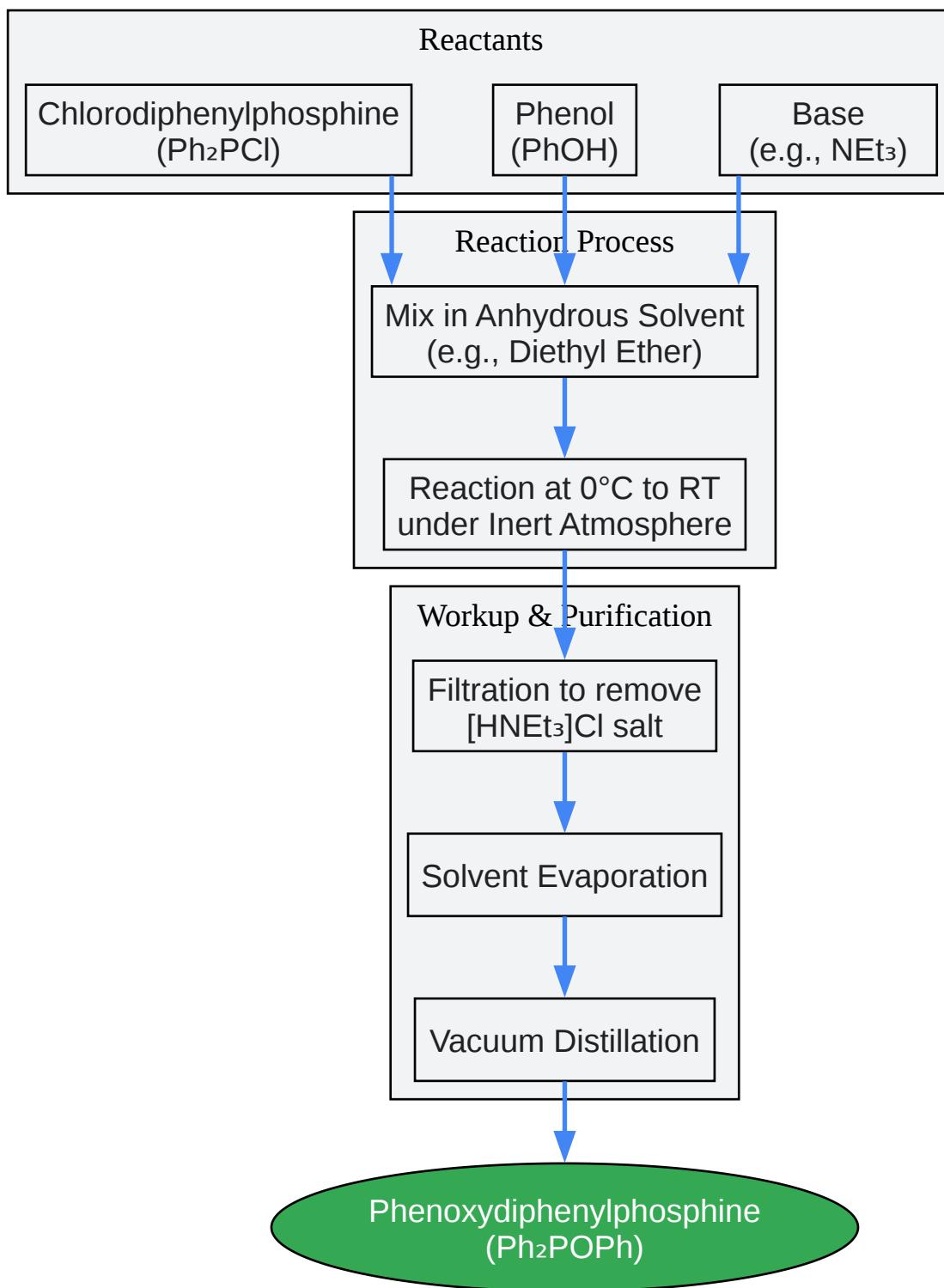
Audience: Researchers, scientists, and drug development professionals.

Core Chemical Information

Phenoxydiphenylphosphine, also known as phenyl diphenylphosphinite, is an organophosphorus compound. It belongs to the phosphinite class of ligands, which are valuable in coordination chemistry and catalysis.

Property	Data	Reference
IUPAC Name	phenoxy(diphenyl)phosphane	PubChem[3]
CAS Number	13360-92-4	PubChem[3]
Molecular Formula	C ₁₈ H ₁₅ OP	PubChem[3]
Molecular Weight	278.3 g/mol	PubChem[3]
Appearance	Colorless liquid	(General knowledge for similar compounds)
Canonical SMILES	C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3	PubChem[3]
InChI Key	UPDNYUVJHQABBS-UHFFFAOYSA-N	PubChem[3]

Synthesis and Reactions


Synthesis

A common method for the synthesis of phosphinites such as **phenoxydiphenylphosphine** involves the reaction of a chlorophosphine with an alcohol or a phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of **Phenoxydiphenylphosphine**

- Materials:
 - Chlorodiphenylphosphine (Ph_2PCl)
 - Phenol (PhOH)
 - Triethylamine (NEt_3) or other suitable base
 - Anhydrous diethyl ether or toluene as solvent
- Procedure:
 - A solution of phenol and triethylamine in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - The flask is cooled in an ice bath ($0\text{ }^\circ\text{C}$).
 - Chlorodiphenylphosphine is added dropwise to the stirred solution.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
 - The resulting triethylamine hydrochloride salt is removed by filtration.
 - The solvent is removed from the filtrate under reduced pressure to yield the crude product.
 - Purification can be achieved by vacuum distillation.

Workflow for the Synthesis of **Phenoxydiphenylphosphine**

[Click to download full resolution via product page](#)

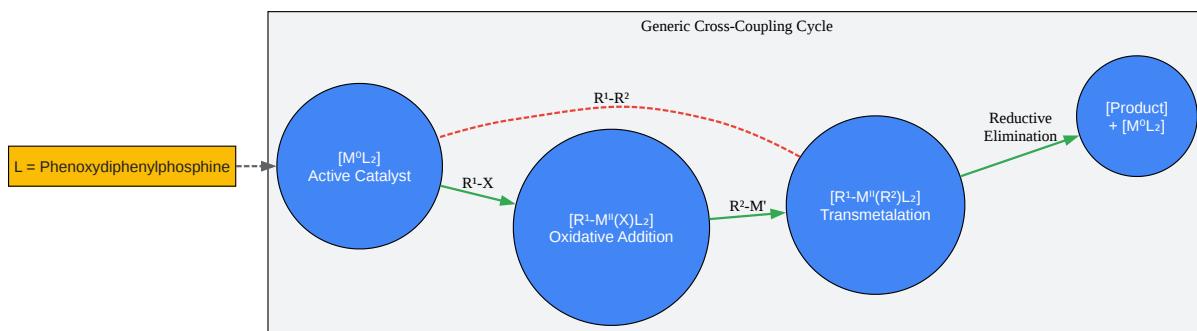
Caption: General synthesis workflow for **Phenoxydiphenylphosphine**.

Key Reactions

- Oxidation: **Phenoxydiphenylphosphine** is susceptible to oxidation, forming the corresponding phosphinate, phenoxy(phenyl)phosphinate.
- Arbuzov Reaction: As a phosphinite, it can undergo the Arbuzov reaction with alkyl halides to form phosphine oxides.
- Ligand in Catalysis: Its primary application is as a ligand for transition metals in various catalytic reactions, such as cross-coupling reactions. The phosphorus atom's lone pair of electrons coordinates to the metal center.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **phenoxydiphenylphosphine**.


Spectroscopy Type	Expected Features
³¹ P NMR	A single resonance is expected. The chemical shift for phosphinites typically falls in a characteristic range. For similar phosphine oxides, the chemical shift can be around 45 ppm.[4] The exact shift is dependent on the solvent and concentration.
¹ H NMR	Complex multiplets would be observed in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. Integration of these signals would correspond to 15 protons.
¹³ C NMR	Multiple signals are expected in the aromatic region (typically 120-140 ppm). J-coupling between the phosphorus and carbon atoms of the phenyl rings attached to it would be observed, which is a characteristic feature.[5]
IR Spectroscopy	Characteristic absorption bands for P-O-C (aryl) stretching are expected, typically in the range of 1200-1250 cm ⁻¹ and 995-1075 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations will also be present.[6]
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 278.0860, corresponding to the molecular formula C ₁₈ H ₁₅ OP.[3] Fragmentation patterns would involve the loss of phenyl and phenoxy groups.

Applications in Research and Drug Development

While direct applications of **phenoxydiphenylphosphine** in approved drugs are not prominent, phosphine oxides, which are derivatives, are gaining attention in medicinal chemistry.[7][8] The phosphine oxide group can act as a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates.[7][8]

- Improved Solubility: The polarity of the phosphine oxide group can increase the aqueous solubility of a parent drug molecule.[7]
- Metabolic Stability: Incorporation of a phosphine oxide moiety can lead to improved metabolic stability.[7]
- Bioisosteres: Phosphine oxides can be used as bioisosteres for other functional groups like amides or sulfonamides.[7]
- Ligands in Synthesis: In drug development, the primary role of ligands like **phenoxydiphenylphosphine** is in the synthesis of complex organic molecules that are drug candidates or their intermediates. They are used in catalytic reactions that form key C-C or C-heteroatom bonds.

Potential Role in a Catalytic Cycle

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octanophenone | C14H20O | CID 74291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Octanone, 1-phenyl- (CAS 1674-37-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Phenoxydiphenylphosphine | C18H15OP | CID 11543680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 8. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Phenoxydiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-cas-number-1674-37-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com